PNU-120596

Description

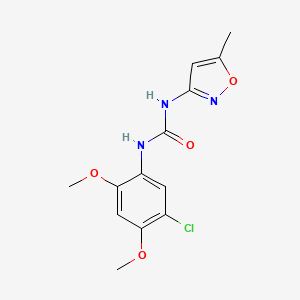

an alpha7nAChR agonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIIEALEIHQDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964528 | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501925-31-1 | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501925-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU 120596 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-120596 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of PNU-120596: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-120596, or 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor, a ligand-gated ion channel, is implicated in a variety of neurological and inflammatory conditions, making it a key target for therapeutic intervention. PNU-120596 enhances the function of the α7 nAChR in response to agonists like acetylcholine (ACh) and choline, not by directly activating the receptor, but by binding to a distinct allosteric site.[1] This guide provides a detailed examination of the mechanism of action of PNU-120596, presenting quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Allosteric Modulation of the α7 nAChR

The primary mechanism of PNU-120596 involves its binding to a transmembrane allosteric site on the α7 nAChR.[3] This interaction induces a conformational change in the receptor that potentiates the effects of orthosteric agonists. Key features of this modulation include a significant increase in the apparent potency of agonists and a dramatic prolongation of the channel's mean open time.[2][4][5] Unlike Type I PAMs, which primarily affect agonist potency, PNU-120596 profoundly reduces the rapid desensitization that is characteristic of the α7 nAChR, leading to a sustained receptor response in the presence of an agonist.[2][6]

The "Trapped Agonist Cycle"

A proposed model to explain the profound effect of PNU-120596 on α7 nAChR function is the "trapped agonist cycle".[1] This model suggests a sequence of events that amplifies and prolongs the agonist response:

-

Agonist Binding and Desensitization: In the absence of PNU-120596, the binding of an agonist like ACh to the α7 nAChR leads to a brief channel opening followed by rapid desensitization.

-

PNU-120596 Binding to the Desensitized State: PNU-120596 has a low affinity for the resting state of the receptor but binds with high affinity to the agonist-bound, desensitized state.[1]

-

Conformational Change and Agonist Trapping: The binding of PNU-120596 induces a conformational change that re-opens the ion channel and "traps" the agonist in its binding site, significantly slowing its dissociation.[1]

-

Prolonged Channel Activation: With the agonist trapped, the receptor remains in an active, open state for a prolonged period.

-

Dissociation and Return to Resting State: Once the agonist eventually dissociates, the affinity of PNU-120596 for the receptor decreases, leading to its dissociation and the receptor's return to the resting state.[1]

Quantitative Data

The following tables summarize key quantitative data describing the effects of PNU-120596 on the α7 nAChR.

| Parameter | Value | Cell Type/System | Reference(s) |

| EC50 (Potentiation) | 216 nM | SH-EP1 cells (Ca2+ flux) | [4][7][8][9][10] |

| Selectivity | No significant effect on α4β2, α3β4, and α9α10 nAChRs | Oocytes | [4][5][7][8][10] |

Table 1: Potency and Selectivity of PNU-120596

| Parameter | Condition | Value | Cell Type/System | Reference(s) |

| Agonist (ACh) EC50 | Control | 33.7 ± 5.3 µM | Oocytes | [11] |

| + 1 µM PNU-120596 | 3.8 ± 0.5 µM | Oocytes | [11] | |

| Agonist (ACh) Hill Coefficient (nH) | Control | 2.2 ± 0.4 | Oocytes | [11] |

| + 1 µM PNU-120596 | 4.0 ± 0.4 | Oocytes | [11] | |

| Mean Open Time | Control (ACh) | ~100 µs | Hippocampal Neurons | [2] |

| + PNU-120596 | > 1 s | Hippocampal Neurons | [2] | |

| Popen Increase | + PNU-120596 | ~100,000-fold | BOSC 23 cells | [12][13] |

Table 2: Effects of PNU-120596 on α7 nAChR Electrophysiological Properties

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is crucial for characterizing the effects of PNU-120596 on ion channel function.

Objective: To measure agonist-evoked currents through α7 nAChRs in the presence and absence of PNU-120596.

Methodology:

-

Cell Preparation: Use cells expressing α7 nAChRs (e.g., Xenopus oocytes, cultured hippocampal neurons, or cell lines like GH4C1).[1][4][14]

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 1.7-4.0 MΩ.[14]

-

Fill pipettes with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3).

-

Continuously perfuse the recording chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.3).[14]

-

-

Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at a set voltage (e.g., -60 mV).[2]

-

Apply agonist (e.g., ACh or choline) using a rapid solution exchange system to evoke a current.

-

Pre-apply or co-apply PNU-120596 with the agonist to observe its modulatory effects.

-

-

Data Analysis:

-

Measure the peak amplitude, rise time, and decay kinetics of the evoked currents.

-

Construct concentration-response curves to determine changes in agonist EC50 and maximal response (Imax).

-

References

- 1. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 7. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. PNU-120596 [sigmaaldrich.com]

- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

PNU-120596: A Deep Dive into its Role as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a variety of neurological and psychiatric disorders. Unlike orthosteric agonists that bind directly to the acetylcholine binding site, PNU-120596 binds to a distinct allosteric site within the transmembrane domain of the receptor. This interaction dramatically alters the receptor's function, primarily by reducing its rapid desensitization and prolonging channel open time, thereby significantly enhancing ion flux in response to agonist binding. This technical guide provides a comprehensive overview of PNU-120596, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on α7 nAChR signaling pathways.

Introduction

The α7 nicotinic acetylcholine receptor is a homopentameric cation channel widely expressed in the central nervous system, particularly in regions crucial for cognitive functions like the hippocampus and cortex.[1] Its activation by acetylcholine leads to a rapid influx of cations, most notably Ca²⁺, which triggers various downstream signaling cascades. However, the therapeutic potential of direct α7 agonists has been hampered by the receptor's intrinsic properties of low channel opening probability and profound, rapid desensitization.[2]

Positive allosteric modulators (PAMs) offer a promising alternative therapeutic strategy.[1] PAMs do not activate the receptor directly but instead enhance the action of endogenous agonists like acetylcholine.[3][4] PNU-120596, with the chemical name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea, is a canonical Type II PAM for the α7 nAChR.[1][2] Type II PAMs, like PNU-120596, are distinguished from Type I PAMs by their profound effects on receptor kinetics, especially the dramatic slowing of desensitization.[1][5] This property allows for a sustained receptor response and significantly amplified signal transduction.

Mechanism of Action

PNU-120596 exerts its effects by binding to an allosteric site located in a transmembrane cavity within each α7 subunit.[5][6] This binding is competitive with other PAMs, such as the Type I PAM NS1738, suggesting a common or overlapping binding pocket.[5][7] The binding of PNU-120596 does not significantly alter the orthosteric binding site for acetylcholine.[8]

The primary mechanism of action of PNU-120596 is the destabilization of the receptor's desensitized states.[2] The α7 nAChR is understood to have at least two distinct desensitized states: one that is sensitive to PNU-120596 (Ds) and another that is insensitive (Di).[2] PNU-120596 effectively reverses or prevents the receptor from entering the Ds state, leading to a prolonged open state in the presence of an agonist.[2][9] This results in a dramatic increase in the channel's mean open time and a sustained ion current.[3][10][11] In fact, PNU-120596 can even reactivate receptors that have already been desensitized by high concentrations of an agonist.[1][10]

However, it is important to note that PNU-120596 can also make the α7 channel more susceptible to voltage-dependent inhibition by positively charged molecules, which can mimic desensitization and compromise its potentiating effects under certain conditions.[3][12][13]

Quantitative Data

The following tables summarize key quantitative data describing the effects of PNU-120596 on α7 nAChR function from various studies.

Table 1: Potency and Efficacy of PNU-120596

| Parameter | Value | Species/Cell System | Agonist | Reference |

| EC₅₀ | 216 nM | Engineered human α7 nAChR (SH-EP1 cells) | Acetylcholine | [14] |

| Maximal Potentiation (Peak Current) | Achieved at 10 µM | Human α7 nAChR (Xenopus oocytes) | 60 µM Acetylcholine | [2] |

| Maximal Potentiation (Net Charge) | Similar at 10 µM and 30 µM | Human α7 nAChR (Xenopus oocytes) | 60 µM Acetylcholine | [2] |

Table 2: Effect of PNU-120596 on Agonist Potency and Cooperativity

| Condition | Agonist | EC₅₀ (Peak Current) | EC₅₀ (Net Charge) | Hill Coefficient | Reference |

| Control (ACh alone) | Acetylcholine | 311 ± 15 µM | 98 ± 12 µM | 2.2 | [2][10] |

| + 10 µM PNU-120596 | Acetylcholine | 48 ± 6 µM | 49 ± 7 µM | 4 | [2][10] |

Table 3: Effects of PNU-120596 on α7 nAChR Channel Kinetics

| Parameter | Effect of PNU-120596 | Observation | Reference |

| Desensitization | Dramatically slowed/inhibited | Prolonged current decay in the presence of agonist. | [10][15] |

| Mean Open Time | Increased | From ~100 µs to >1 s. | [3][10] |

| Unitary Conductance | Little to no effect | The ion permeability of the single channel is not significantly altered. | [10][11] |

| Ion Selectivity | No effect | The preference for certain ions to pass through the channel remains unchanged. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PNU-120596's effects. Below are synthesized protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed on the oocyte membrane.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording:

-

Oocytes are placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at -60 mV.

-

Agonists (e.g., acetylcholine) are applied for a short duration (e.g., 1-3 seconds) via the perfusion system.

-

For potentiation studies, PNU-120596 is pre-applied or co-applied with the agonist. The oocyte is exposed to PNU-120596 for a defined period before agonist application to observe its modulatory effect.

-

-

Data Analysis: The peak amplitude and decay kinetics of the agonist-evoked currents are measured and compared in the presence and absence of PNU-120596.

Patch-Clamp Electrophysiology in Mammalian Cells

This method allows for the recording of currents from a small patch of the cell membrane or the whole cell, providing high-resolution data on channel activity.

-

Cell Culture: Mammalian cell lines (e.g., GH4C1, BOSC 23) stably or transiently transfected with the α7 nAChR are cultured on coverslips.[1][2] Alternatively, primary neurons from brain slices (e.g., hippocampal interneurons) can be used.[3][10]

-

Recording Configuration:

-

Whole-Cell: A glass micropipette with a small tip opening forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Outside-Out Patch: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing a small piece of the membrane to detach and reseal with the extracellular side facing outwards. This is ideal for studying single-channel kinetics.

-

-

Drug Application: A fast perfusion system is used for rapid application and washout of agonists and modulators to the recorded cell or patch.

-

Data Analysis: Macroscopic currents (from whole-cell recordings) are analyzed for peak amplitude, desensitization rate, and deactivation rate. Single-channel currents (from outside-out patches) are analyzed for open probability, mean open time, and unitary conductance.

Calcium Imaging

This technique measures changes in intracellular calcium concentration, a key downstream effect of α7 nAChR activation.

-

Cell Preparation: Cells expressing α7 nAChRs (e.g., SH-EP1 cells, cultured hippocampal neurons) are plated on glass-bottom dishes.[10][16]

-

Calcium Indicator Loading: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca²⁺.

-

Imaging:

-

Cells are placed on the stage of a fluorescence microscope equipped with a camera.

-

A baseline fluorescence is recorded.

-

Agonist is applied, and changes in fluorescence, indicating Ca²⁺ influx, are recorded over time.

-

To assess the effect of PNU-120596, cells are pre-incubated with the compound before agonist application.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is calculated to quantify the intracellular calcium response.

Signaling Pathways and Visualizations

Activation of the α7 nAChR, especially when enhanced by PNU-120596, initiates several downstream signaling cascades. The significant and prolonged Ca²⁺ influx is a primary trigger for these pathways.

α7 nAChR-Mediated Signaling

The influx of Ca²⁺ through the α7 nAChR can lead to:

-

Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ entry can trigger the release of more Ca²⁺ from intracellular stores like the endoplasmic reticulum via ryanodine (B192298) receptors.[17] PNU-120596 has been shown to augment this process.[17]

-

Activation of Kinase Pathways: Ca²⁺ acts as a second messenger to activate various protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Ca²⁺-calmodulin-dependent kinase (CaMK), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[18] These pathways are crucial for neuronal survival and synaptic plasticity.[18]

-

Modulation of Neurotransmitter Release: In presynaptic terminals, the rise in Ca²⁺ can facilitate the release of other neurotransmitters, such as GABA.[11]

It's also noteworthy that PNU-120596 has been reported to have off-target effects, such as the direct inhibition of p38 MAPK, which may contribute to its anti-inflammatory properties independent of its action on α7 nAChRs.[19]

Caption: Signaling pathway of α7 nAChR modulated by PNU-120596.

Experimental Workflow for PNU-120596 Characterization

The following diagram illustrates a typical workflow for characterizing the effects of PNU-120596 using patch-clamp electrophysiology.

Caption: Workflow for electrophysiological analysis of PNU-120596.

Conclusion

PNU-120596 is a powerful pharmacological tool and a lead compound for understanding the therapeutic potential of α7 nAChR modulation. Its unique mechanism of action, which involves a profound reduction in receptor desensitization, leads to a significant amplification of agonist-mediated signaling. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to effectively study and utilize PNU-120596 in the pursuit of novel treatments for cognitive and neurological disorders. The continued investigation into the nuanced effects of Type II PAMs like PNU-120596 will undoubtedly pave the way for innovative therapeutic strategies targeting the α7 nicotinic acetylcholine receptor.

References

- 1. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 2. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 8. An unaltered orthosteric site and a network of long-range allosteric interactions for PNU-120596 in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of PNU-120596: A Technical Guide to a Potent α7 nAChR Modulator

An In-depth Exploration of the Discovery, Mechanism of Action, and Preclinical Development of a Key Neuromodulatory Tool

Abstract

PNU-120596, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, has emerged as a pivotal research tool in the field of neuroscience.[1] This document provides a comprehensive technical overview of PNU-120596, from its discovery through to its extensive preclinical characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide synthesizes key quantitative data, delineates detailed experimental methodologies, and visually represents the critical pathways and workflows associated with its development.

Discovery and Initial Characterization

PNU-120596 was identified through a high-throughput screening campaign designed to discover novel modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] The screening utilized an engineered variant of the human α7 nAChR to facilitate the detection of agonist-evoked calcium flux.[1][2][3]

Chemical Synthesis

The synthesis of PNU-120596, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, generally involves the formation of a urea (B33335) linkage between a substituted phenyl isocyanate and an isoxazole (B147169) amine. While specific patented methodologies may vary, a common synthetic approach involves the reaction of 5-chloro-2,4-dimethoxyaniline (B146435) with a phosgene (B1210022) equivalent to form the corresponding isocyanate, which is then reacted with 3-amino-5-methylisoxazole.

Mechanism of Action: A Type II Positive Allosteric Modulator

PNU-120596 is classified as a Type II positive allosteric modulator (PAM) of the α7 nAChR.[4][5] This classification is based on its distinct effects on receptor function, which go beyond simple potentiation of the agonist response.

The primary mechanism of action of PNU-120596 involves binding to an allosteric site on the α7 nAChR, which is distinct from the orthosteric binding site for acetylcholine (ACh) and other agonists.[6] This allosteric binding induces a conformational change in the receptor that profoundly alters its gating kinetics.[1] Specifically, PNU-120596:

-

Decreases Desensitization: It dramatically slows the rate of receptor desensitization in the continued presence of an agonist.[4][5]

-

Prolongs Channel Open Time: PNU-120596 significantly increases the mean open time of the α7 nAChR channel.[1][3]

-

Slows Agonist Dissociation: The binding of PNU-120596 is proposed to "trap" the agonist in its binding site, thereby slowing its dissociation and prolonging receptor activation.[2]

-

Increases Agonist Potency and Efficacy: It enhances the potency (lower EC50) and maximal efficacy of α7 nAChR agonists.[3]

These effects are highly selective for the α7 subtype, with no detectable modulation of α4β2, α3β4, and α9α10 nAChRs.[1][2][3]

Quantitative Pharmacology

The following tables summarize the key quantitative data for PNU-120596 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy

| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |

| Calcium Flux | SH-EP1 (human α7*) | Acetylcholine | EC50 | 216 ± 64 nM | [7] |

| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Peak Current) | 311 ± 15 µM (Control) | [3] |

| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Peak Current) | 48 ± 6 µM (with 10 µM PNU-120596) | [3] |

| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Net Charge) | 98 ± 12 µM (Control) | [3] |

| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Net Charge) | 49 ± 7 µM (with 10 µM PNU-120596) | [3] |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Species | Effect Measured | Dose | Route of Administration | Reference |

| Amphetamine-induced auditory gating deficit | Rat | Reversal of gating deficit | 1 mg/kg | Intravenous | [1] |

| Amphetamine-induced auditory gating deficit | Rat | Reversal of gating deficit | 0.3 mg/kg (minimal effective dose) | Subcutaneous | [8] |

| Sub-chronic Phencyclidine (PCP)-induced cognitive deficit | Rat | Improved performance in attentional set-shifting task | 10 mg/kg | Subcutaneous | [9][10] |

Detailed Experimental Protocols

Calcium Flux Assay

-

Cell Line: SH-EP1 human epithelial cells stably expressing an engineered variant of the human α7 nAChR (α7*).

-

Cell Culture: Cells are maintained in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

PNU-120596 or vehicle is added to the wells and incubated.

-

An α7 nAChR agonist (e.g., acetylcholine) is added to stimulate the receptors.

-

The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.

-

EC50 values are calculated from the concentration-response curves.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR subunit.

-

Recording:

-

Oocytes are placed in a recording chamber and perfused with standard frog Ringer's solution.

-

The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of -50 to -70 mV.

-

Agonist solutions (e.g., acetylcholine) with and without PNU-120596 are rapidly perfused over the oocyte.

-

The resulting transmembrane currents are recorded and analyzed for peak amplitude, desensitization rate, and other kinetic parameters.

-

Auditory Sensory Gating in Anesthetized Rats

-

Animal Model: Anesthetized Sprague-Dawley rats.

-

Procedure:

-

Rats are anesthetized, and recording electrodes are placed to measure auditory evoked potentials (AEPs).

-

A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.

-

The amplitude of the P50 component of the AEP is measured for both S1 and S2.

-

Sensory gating is calculated as the ratio of the S2 amplitude to the S1 amplitude (a smaller ratio indicates better gating).

-

A gating deficit is induced using amphetamine.

-

PNU-120596 is administered, and the AEPs are recorded again to determine the reversal of the gating deficit.

-

Conclusion

PNU-120596 has proven to be an invaluable pharmacological tool for elucidating the role of the α7 nAChR in normal physiology and in various pathological conditions. Its well-characterized mechanism of action as a Type II PAM, coupled with its selectivity and in vivo efficacy, has paved the way for a deeper understanding of α7 nAChR-mediated neurotransmission and its potential as a therapeutic target for cognitive and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this important compound.

References

- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 3. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. pnas.org [pnas.org]

- 6. Buy 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (EVT-3022247) | 1796963-45-5 [evitachem.com]

- 7. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience [jneurosci.org]

- 9. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

PNU-120596: A Technical Guide for Research in Schizophrenia and Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] This receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] PNU-120596 enhances the function of the α7 nAChR by increasing the channel's mean open time and prolonging the response to endogenous agonists like acetylcholine.[2] This guide provides a comprehensive technical overview of PNU-120596, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways.

Core Concepts and Mechanism of Action

PNU-120596 acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the agonist binding site.[4] This binding event potentiates the receptor's response to an agonist. As a Type II PAM, PNU-120596 is distinguished by its profound effect on the receptor's kinetics, most notably by slowing the desensitization of the channel.[5][6] This leads to a significant prolongation of the ion current in the continued presence of an agonist.[1][2] Electrophysiological studies have confirmed that PNU-120596 increases peak agonist-evoked currents and slows their decay.[1][2]

In Vitro Characterization

PNU-120596 has been extensively characterized in various in vitro systems, demonstrating its selectivity and potency for the α7 nAChR. It shows no detectable effect on other nicotinic receptor subtypes such as α4β2, α3β4, and α9α10.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of PNU-120596.

Table 1: In Vitro Efficacy of PNU-120596

| Parameter | Value | Cell System | Agonist | Reference |

| EC50 of PNU-120596 | 216 ± 64 nM | SH-EP1 cells expressing α7* nAChR | Acetylcholine | [7] |

| EC50 of PNU-120596 | 257 ± 22 nM | Oocytes with C115A/L247T α7 nAChR | Acetylcholine (EC30-50) | [4] |

| Effect on ACh EC50 | Shifts from 33.7 ± 5.3 µM to 3.8 ± 0.5 µM | Oocytes expressing human α7 nAChR | Acetylcholine | [8] |

| Effect on Peak Current | >4-fold increase in ACh-evoked response | Hippocampal Interneurons | Acetylcholine (2 µM) | [8] |

*Engineered variant of the human α7 nAChR.

Table 2: In Vivo Efficacy of PNU-120596 in a Schizophrenia Model (Auditory Gating Deficit)

| Animal Model | PNU-120596 Dose | Route | Effect | Reference |

| Amphetamine-treated Rats | 0.1 mg/kg | i.v. | 37 ± 4.2% reversal of deficit (p < 0.05) | [8] |

| Amphetamine-treated Rats | 0.3 mg/kg | i.v. | 47 ± 3.8% reversal of deficit (p < 0.01) | [8] |

Table 3: In Vivo Efficacy of PNU-120596 in a Schizophrenia Model (Cognitive Deficit)

| Animal Model | PNU-120596 Dose | Route | Task | Effect | Reference |

| Sub-chronic PCP-treated Rats | 10 mg/kg | s.c. | Attentional Set-Shifting | Significant improvement in EDS phase (p < 0.001) | [9] |

Table 4: In Vivo Efficacy of PNU-120596 in an Alzheimer's Disease Model

| Animal Model | PNU-120596 Dose | Route | Co-administered Drug | Task | Effect | Reference |

| Young Rats | Not specified | Not specified | Subthreshold donepezil (B133215) | Novel Object Recognition | Effective in combination | [10] |

| Aged, Cognitively-impaired Rats | Not specified | Not specified | Subthreshold donepezil | Water Maze | Effective in combination | [10] |

| Aged Rhesus Monkeys | Not specified | Not specified | Subthreshold donepezil | Delayed Match to Sample | Effective in combination | [10] |

Experimental Protocols

Electrophysiology: Outside-Out Patch Clamp

This protocol is adapted from studies investigating the molecular mechanism of PNU-120596 on α7 nAChRs expressed in BOSC 23 cells.[11]

-

Cell Culture: Culture BOSC 23 cells and transfect with the desired α7 nAChR subunit cDNA.

-

Pipette Preparation: Pull patch pipettes to a tip diameter of 1-2 µm.

-

External Solution: Bathe cells in an external solution containing (in mM): 165 NaCl, 5 KCl, 2 CaCl2, 10 glucose, 5 HEPES, and 0.001 atropine, with pH adjusted to 7.3 with NaOH.

-

Recording: Record single-channel currents in the outside-out patch configuration using an Axopatch 200A amplifier at room temperature.

-

Drug Application: Apply acetylcholine (ACh) and PNU-120596 via a fast solution exchange system. To study potentiation, pre-apply PNU-120596 before co-application with ACh.

-

Data Analysis: Analyze the effects on peak current amplitude, net charge, and channel kinetics.

Animal Model: Attentional Set-Shifting Task (ASST) for Schizophrenia Research

This protocol is based on studies evaluating the effect of PNU-120596 on cognitive deficits in a phencyclidine (PCP) rat model.[9][12][13]

-

Animal Model: Use adult female hooded Lister rats. Induce a cognitive deficit by sub-chronic administration of PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days), followed by a 7-day washout period.[9]

-

Habituation and Training: Mildly food-restrict rats to maintain motivation. Train the rats to dig in bowls for a food reward, learning to discriminate between different digging media or odors.[14]

-

Drug Administration: Administer PNU-120596 (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes prior to testing.[13]

-

Testing: The task consists of a series of discriminations where the rule for obtaining the reward changes. Key phases include:

-

Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., digging media).

-

Compound Discrimination (CD): Irrelevant stimuli from another dimension are introduced.

-

Intra-dimensional Shift (IDS): New stimuli from the same dimension are used.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes relevant. This phase is particularly sensitive to cognitive flexibility deficits.

-

-

Data Analysis: The primary measure is the number of trials required to reach a criterion of 6 consecutive correct trials for each phase. A significant reduction in trials to criterion in the EDS phase by PNU-120596 indicates an improvement in cognitive flexibility.[9]

Animal Model: Novel Object Recognition (NOR) Task for Alzheimer's Disease Research

This protocol is based on studies assessing the pro-cognitive effects of PNU-120596 in combination with donepezil.[10]

-

Habituation: Individually habituate rats to an open-field arena in the absence of any objects.[15]

-

Familiarization Phase: Place the rat in the arena with two identical objects (A+A) and allow for exploration for a set period (e.g., 3 minutes).[16]

-

Inter-trial Interval: Return the rat to its home cage for a defined period.

-

Drug Administration: Administer PNU-120596, donepezil, or their combination at predetermined times before the test phase.

-

Test Phase: Place the rat back in the arena where one of the familiar objects has been replaced with a novel object (A+B).

-

Data Analysis: Record the time spent exploring each object. A discrimination index (time with novel object / total exploration time) is calculated. An increase in this index indicates improved recognition memory.

Signaling Pathways and Visualizations

The pro-cognitive and anti-inflammatory effects of PNU-120596 are mediated through the modulation of several downstream signaling pathways upon α7 nAChR activation.

Pro-cognitive Signaling Pathway

Activation of α7 nAChRs, potentiated by PNU-120596, leads to an influx of Ca2+, which in turn activates signaling cascades crucial for synaptic plasticity and memory formation, such as the ERK1/2 and CREB pathways.[17]

References

- 1. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Allosteric Modulator of α7 Nicotinic Receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (PNU-120596), Causes Conformational Changes in the Extracellular Ligand Binding Domain Similar to Those Caused by Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [bradscholars.brad.ac.uk]

- 14. b-neuro.com [b-neuro.com]

- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: A Technical Guide to PNU-120596

An In-depth Examination of the Core Neuroprotective Mechanisms and Therapeutic Potential of the α7 nAChR Positive Allosteric Modulator, PNU-120596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of PNU-120596, a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). By enhancing the function of this critical receptor, PNU-120596 presents a promising therapeutic avenue for a range of neurological disorders characterized by neuroinflammation and neuronal damage. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the complex signaling pathways and experimental workflows involved in its neuroprotective action.

Core Mechanism of Action

PNU-120596 does not directly activate the α7 nAChR but acts as a positive allosteric modulator.[1] Its primary mechanism involves binding to an allosteric site on the receptor, which in turn enhances the receptor's response to endogenous agonists like acetylcholine (ACh) and choline (B1196258).[1] This potentiation is achieved by inhibiting receptor desensitization and prolonging the channel's mean open time, leading to a sustained influx of calcium ions and modulation of downstream signaling cascades.[2][3][4] This unique mode of action allows PNU-120596 to amplify the neuroprotective effects of the brain's own cholinergic signaling, particularly in pathological conditions where agonist levels may be elevated.[1]

Quantitative Overview of Neuroprotective Effects

The neuroprotective efficacy of PNU-120596 has been quantified in various preclinical models of neurological injury and disease. The following tables summarize key findings from these studies.

Table 1: In Vivo Neuroprotective Effects of PNU-120596 in Ischemic Stroke Models

| Model | Species | PNU-120596 Dose & Administration | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 30 mg/kg, s.c. (pre-ischemia) | Significantly reduced cortical and subcortical infarct volume. | [1] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 1 mg/kg, i.v. (post-ischemia) | Significantly reduced infarct volume. | [1] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Single acute treatment (90 min post-MCAO) | Significantly reduced brain injury and neurological deficits at 24h. | [5] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Sub-chronic treatment | Avoided relapses observed with single acute treatment and augmented therapeutic efficacy. | [5] |

Table 2: In Vitro and Ex Vivo Neuroprotective and Anti-inflammatory Effects of PNU-120596

| Model | Preparation | PNU-120596 Concentration | Key Findings | Reference |

| Complete Oxygen and Glucose Deprivation (COGD) | Rat Hippocampal Slices | 1 µM (in the presence of choline) | Significantly delayed anoxic depolarization/injury of CA1 pyramidal neurons. | [1] |

| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mouse Microglial Cells (BV-2) | Not specified | Suppressed LPS-induced phosphorylation of p38 MAPK and expression of TNF-α, IL-6, and COX-2. | [6] |

| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mice | 1 or 4 mg/kg | Prevented LPS-induced anxiety, cognitive deficit, and depression-like behaviors. | [7] |

| SH-SY5Y cells overexpressing α7-nAChRs | Human Neuroblastoma Cell Line | Not specified | In the presence of a nicotinic agonist, PNU-120596 increased inward nicotinic currents and cytosolic Ca2+ concentration, leading to Ca2+ release from the ER. | [8] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of PNU-120596 are mediated by intricate signaling pathways that counter inflammatory and apoptotic processes.

Caption: PNU-120596 enhances α7 nAChR signaling, leading to neuroprotection.

One of the prominent pathways involves the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which can suppress inflammatory responses. Additionally, PNU-120596 has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[9] Studies have demonstrated that PNU-120596 can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), further contributing to its anti-inflammatory effects.[6] The peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling pathway has also been implicated in the neuroprotective actions of PNU-120596.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the neuroprotective effects of PNU-120596.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is a standard method for inducing focal cerebral ischemia to mimic stroke.

Caption: Workflow for the MCAO model to assess neuroprotection.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.[1]

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery and its bifurcation. The external carotid artery is ligated, and a nylon monofilament suture is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.[1]

-

Drug Administration: PNU-120596 or vehicle is administered subcutaneously (s.c.) before ischemia or intravenously (i.v.) after the onset of ischemia, depending on the experimental design.[1]

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[5]

-

Outcome Measures: 24 to 72 hours after MCAO, neurological deficits are scored, and the animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[1][5]

Ex Vivo Electrophysiology in Hippocampal Slices (COGD Model)

This ex vivo model assesses neuronal injury in response to oxygen and glucose deprivation.

-

Slice Preparation: Acute hippocampal slices are prepared from rats.

-

Recording Setup: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

-

Complete Oxygen and Glucose Deprivation (COGD): The artificial cerebrospinal fluid (aCSF) perfusing the slices is switched to a solution lacking oxygen and glucose to induce anoxic depolarization, a marker of neuronal injury.[1]

-

Drug Application: PNU-120596 and choline are added to the aCSF before and during COGD.[1]

-

Data Analysis: The time to the onset of anoxic depolarization is measured. A delay in the onset indicates neuroprotection.[1]

Concluding Remarks

PNU-120596 represents a significant advancement in the field of neuroprotective therapeutics. Its unique mechanism of action, which leverages the body's endogenous cholinergic system, offers a targeted and potentially more nuanced approach to treating a variety of neurological disorders. The data presented in this guide underscore its potent anti-inflammatory and neuroprotective properties in relevant preclinical models. Further research into the clinical applications of PNU-120596 and other α7 nAChR positive allosteric modulators is warranted to fully realize their therapeutic potential in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.

References

- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment duration affects cytoprotective efficacy of positive allosteric modulation of α7 nAChRs after focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice [pubmed.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The α7 nAChR allosteric modulator PNU-120596 amends neuroinflammatory and motor consequences of parkinsonism in rats: Role of JAK2/NF-κB/GSk3β/ TNF-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

PNU-120596: A Technical Guide on its Role as a Cognitive Enhancer

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-120596, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a significant research tool and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides a comprehensive overview of PNU-120596, detailing its mechanism of action, its impact on cognitive function as demonstrated in preclinical studies, and the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex, is a key target for therapeutic intervention in conditions like schizophrenia and Alzheimer's disease.[1][2] PNU-120596, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, acts as a Type II PAM at this receptor, distinguishing itself by not only increasing the receptor's sensitivity to agonists but also by profoundly affecting its kinetic properties.[1][3][4][5][6][7] This modulation leads to a significant potentiation of cholinergic signaling, which is often dysregulated in cognitive disorders.

Mechanism of Action

PNU-120596 exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind.[8] This interaction induces a conformational change in the receptor that enhances its function in several ways.

Allosteric Modulation of α7 nAChR

As a positive allosteric modulator, PNU-120596 increases the apparent potency and efficacy of endogenous and exogenous agonists at the α7 nAChR.[1] Electrophysiological studies have demonstrated that PNU-120596 significantly increases the peak amplitude of agonist-evoked currents and prolongs the duration of the receptor's response.[1][9][10]

Type II PAM Characteristics

PNU-120596 is classified as a Type II PAM, which is characterized by a dramatic reduction in receptor desensitization.[3][4][6][7] The α7 nAChR typically desensitizes rapidly upon agonist binding, limiting the duration of the ionic current. PNU-120596 stabilizes the open state of the channel, leading to a sustained influx of ions, primarily Ca2+, upon agonist stimulation.[1][9][11] This prolonged channel opening is a key feature of its potent modulatory activity.[2]

Signaling Pathways

The primary signaling event following α7 nAChR activation is the influx of cations, including Na+ and Ca2+. The enhanced and prolonged Ca2+ influx mediated by PNU-120596-potentiated receptors is thought to trigger downstream signaling cascades crucial for synaptic plasticity and cognitive function.

Diagram: PNU-120596 Mechanism of Action at the α7 nAChR

Caption: PNU-120596 binds to an allosteric site on the α7 nAChR, potentiating its response to agonists like acetylcholine.

Impact on Cognitive Function

Numerous preclinical studies have demonstrated the cognitive-enhancing effects of PNU-120596 in various animal models.

Auditory Sensory Gating

A hallmark deficit in schizophrenia is the inability to filter out irrelevant auditory stimuli, a phenomenon known as sensory gating deficit. PNU-120596 has been shown to reverse amphetamine-induced auditory gating deficits in rats, suggesting its potential to ameliorate this aspect of the disorder.[1][9][10]

Attentional Set-Shifting

Cognitive flexibility, the ability to adapt to changing rules and environments, is often impaired in psychiatric disorders. In the attentional set-shifting task, which measures cognitive flexibility, PNU-120596 has been shown to reverse cognitive deficits induced by sub-chronic phencyclidine (PCP) administration in rats, a model relevant to schizophrenia.[12][13]

Recognition Memory

PNU-120596 has also demonstrated positive effects on recognition memory. In the novel object recognition task (NORT), PNU-120596 attenuated delay-induced impairments in rats.[14] Furthermore, co-administration of sub-effective doses of PNU-120596 with conventional Alzheimer's disease drugs, such as donepezil (B133215) and memantine, restored object recognition memory in a scopolamine-induced amnesia model.[15]

Lipopolysaccharide (LPS)-Induced Cognitive Deficits

Neuroinflammation is increasingly recognized as a contributor to cognitive dysfunction. PNU-120596 has been shown to prevent LPS-induced cognitive deficits in mice, suggesting a potential role for α7 nAChR modulation in mitigating the cognitive consequences of neuroinflammation.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on PNU-120596.

Table 1: In Vitro Potency of PNU-120596

| Parameter | Value | Receptor/System | Reference |

| EC50 | 216 nM | α7 nAChR | [17] |

| Maximal Potentiation | 10 µM | Wild-type human α7 nAChR | [18] |

Table 2: In Vivo Efficacy of PNU-120596 in Cognitive Models

| Animal Model | Task | PNU-120596 Dose | Effect | Reference |

| Rat (Amphetamine-induced) | Auditory Gating | Systemic administration (dose not specified) | Improved auditory gating deficit | [1] |

| Rat (PCP-induced) | Attentional Set-Shifting | 10 mg/kg (s.c.) | Reversed cognitive deficit | [12][13] |

| Rat | Novel Object Recognition | 0.3-3 mg/kg | Attenuated delay-induced impairment | [14] |

| Rat (Scopolamine-induced) | Novel Object Recognition | 0.1 mg/kg (with other drugs) | Restored object recognition memory | [15] |

| Mouse (LPS-induced) | Y-maze | 1 or 4 mg/kg | Prevented cognitive deficit | [16] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the effects of PNU-120596.

Electrophysiology

-

Objective: To characterize the modulatory effects of PNU-120596 on α7 nAChR currents.

-

Method: Whole-cell patch-clamp recordings are performed on cells expressing α7 nAChRs (e.g., Xenopus oocytes, cultured hippocampal neurons, or cell lines).[1][2][18]

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

An α7 nAChR agonist (e.g., acetylcholine or choline) is applied to elicit an inward current.

-

PNU-120596 is co-applied with the agonist or pre-applied to the bath.

-

Changes in current amplitude, duration, and desensitization kinetics are measured and compared to control conditions.

-

Diagram: Electrophysiology Experimental Workflow

Caption: Workflow for assessing PNU-120596's effect on α7 nAChR currents using patch-clamp electrophysiology.

Attentional Set-Shifting Task

-

Objective: To assess cognitive flexibility in rodents.

-

Method: This task requires the animal to learn a rule to find a food reward and then shift its attention to a new rule.

-

Habituation and Training: Rats are habituated to the testing apparatus and trained to dig in baited bowls.

-

Discrimination Phases: Rats learn a series of discriminations based on different perceptual dimensions (e.g., odor, texture).

-

Intra-dimensional (ID) and Extra-dimensional (ED) Shifts: The key measure is the number of trials required to learn a new rule within the same dimension (ID shift) versus a new rule in a different dimension (ED shift). An ED shift is more cognitively demanding.

-

Drug Administration: PNU-120596 or vehicle is administered before testing. In disease models, a cognitive deficit is first induced (e.g., with sub-chronic PCP).[12][13]

-

Novel Object Recognition Task (NORT)

-

Objective: To evaluate recognition memory.

-

Method: This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.

-

Habituation: Animals are allowed to explore an empty arena.

-

Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Retention Interval: A delay is imposed.

-

Testing (T2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

Drug Administration: PNU-120596 or vehicle is administered before the training or testing phase.[14][15]

-

Off-Target Effects and Other Considerations

While PNU-120596 is highly selective for the α7 nAChR and shows no detectable activity at other nAChR subtypes like α4β2, α3β4, and α9α10, some off-target effects have been reported.[1] Notably, PNU-120596 has been shown to directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, an effect that is independent of its action on the α7 nAChR.[19] This anti-inflammatory action through p38 MAPK inhibition may contribute to its neuroprotective effects.[19] Additionally, some studies have raised concerns about potential cytotoxicity associated with prolonged α7 nAChR activation by Type II PAMs, although other studies have not observed toxic effects.[3][20] The temperature-dependent effects of PNU-120596 have also been noted, with its potentiating effects being reduced at physiological temperatures compared to room temperature.[3]

Conclusion

PNU-120596 is a powerful pharmacological tool for investigating the role of the α7 nAChR in cognitive function. Its ability to potently and selectively modulate this receptor has provided significant insights into the potential of α7 nAChR PAMs as therapeutic agents for a range of central nervous system disorders characterized by cognitive impairment. The data summarized in this guide highlight the consistent pro-cognitive effects of PNU-120596 across various preclinical models. However, further research is warranted to fully elucidate its long-term effects and therapeutic potential in clinical settings, taking into account its off-target activities and the nuances of its modulatory action. This technical guide serves as a foundational resource for researchers embarking on or continuing their investigation into PNU-120596 and the broader field of α7 nAChR modulation for cognitive enhancement.

References

- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An unaltered orthosteric site and a network of long-range allosteric interactions for PNU-120596 in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PNU 120596, Positive allosteric modulator for alpha7 nicotinic acetylcholine receptors (ab120559)| Abcam中文官网 [abcam.cn]

- 18. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of PNU-120596

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-120596, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a Type II PAM, its distinct mechanism of action involves a significant potentiation of agonist-evoked currents and a pronounced prolongation of the receptor's response, primarily by stabilizing an active state and slowing desensitization.[1][2][3] This guide provides a comprehensive overview of the pharmacology of PNU-120596, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Core Pharmacology and Mechanism of Action

PNU-120596 exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric binding site for endogenous agonists like acetylcholine (ACh).[3][4] This interaction potentiates the receptor's response to agonists in several ways:

-

Increased Agonist Potency and Efficacy: PNU-120596 significantly increases the potency and maximal response of agonists at the α7 nAChR.[5]

-

Prolonged Channel Open Time: Electrophysiological studies have demonstrated that PNU-120596 increases the mean open time of the α7 nAChR channel.[1][6]

-

Modulation of Desensitization: A key feature of PNU-120596 is its ability to interact with desensitized states of the receptor. It is proposed to destabilize a desensitized state (Ds) or convert it into a conducting state, thereby prolonging the receptor's activity in the continued presence of an agonist.[7][8][9] PNU-120596 has a much higher affinity for the desensitized receptor conformation compared to the resting state.[4]

Notably, PNU-120596 is highly selective for the α7 nAChR subtype, showing no detectable modulation of other nAChR subtypes such as α4β2, α3β4, and α9α10.[1][6] While its primary target is the α7 nAChR, some evidence suggests a potential off-target effect through the direct inhibition of p38 mitogen-activated protein kinase (MAPK), which may contribute to its anti-inflammatory properties.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for PNU-120596 from various in vitro and in vivo studies.

| Parameter | Value | Assay/Model | Reference |

| EC50 | 216 nM | Positive allosteric modulation of α7 nAChRs | |

| Predicted Free Energy of Binding | -11.7 kcal/mol (equivalent to 3 nM) | Computer docking simulations on mutated α7 nAChRs | [11] |

Table 1: In Vitro Potency and Binding Affinity of PNU-120596

| Experimental Model | Dose | Effect | Reference |

| Amphetamine-induced auditory gating deficit in rats | Systemic administration | Improved auditory gating | [1] |

| Sub-chronic phencyclidine (PCP)-induced cognitive deficit in rats | 10 mg/kg (s.c.) | Reversed cognitive deficit in the attentional set-shifting task | [12][13][14] |

| Combination therapy with donepezil (B133215) in aged rodents and non-human primates | Not specified | Enhanced the cognitive-improving effects of a subthreshold dose of donepezil | [15] |

| Lipopolysaccharide (LPS)-induced depressive-like behaviors and cognitive impairment in mice | Not specified | Attenuated depressive-like behaviors and cognitive impairment | [16] |

Table 2: In Vivo Efficacy of PNU-120596

Experimental Protocols

Electrophysiological Recording of α7 nAChR Currents

This protocol describes the whole-cell patch-clamp technique to measure agonist-evoked currents from cells expressing α7 nAChRs, and their modulation by PNU-120596.

Objective: To characterize the potentiation of α7 nAChR-mediated currents by PNU-120596.

Materials:

-

Cells expressing recombinant rat α7 nAChRs (e.g., GH4C1 cells) or cultured neurons.

-

Extracellular (bath) solution: HEPES-buffered saline (HBSS) containing (in mM): 135 NaCl, 5 KCl, 10 HEPES-NaOH, 1 MgCl2, 2 CaCl2, 30 D-glucose, pH 7.3.[2]

-

Intracellular (pipette) solution.

-

Agonist solution (e.g., Acetylcholine or Choline).

-

PNU-120596 stock solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare a cell-bearing coverslip and place it in a perfusion chamber on the stage of an inverted microscope.[2]

-

Continuously perfuse the chamber with the extracellular solution.

-

Establish a whole-cell patch-clamp recording from a selected cell.

-

Apply the agonist solution for a brief period to evoke a baseline current response.

-

Pre-apply PNU-120596 for a defined period before co-applying it with the agonist to observe potentiation.[2]

-

To study the effect on desensitized receptors, apply a high concentration of agonist to induce desensitization, followed by the co-application of the agonist and PNU-120596.[2]

-

Record and analyze the current responses, measuring parameters such as peak amplitude, decay time constant, and mean channel open time.

In Vivo Model of Cognitive Deficit: Attentional Set-Shifting Task

This protocol outlines an in vivo experiment to assess the ability of PNU-120596 to reverse cognitive deficits in a rat model relevant to schizophrenia.

Objective: To evaluate the efficacy of PNU-120596 in improving cognitive flexibility in rats with phencyclidine (PCP)-induced deficits.

Materials:

-

Vehicle solutions.

-

Attentional set-shifting task apparatus.

Procedure:

-

Induce a cognitive deficit by administering PCP (2 mg/kg, i.p.) twice daily for 7 days.[12][13]

-

Administer PNU-120596 (10 mg/kg, s.c.) or vehicle to the PCP-treated rats.[12][13]

-

Test the animals in the attentional set-shifting task, which assesses cognitive flexibility through a series of discriminations.

-

The key phase is the extra-dimensional shift (EDS), where a deficit is typically observed in PCP-treated animals.[12][13]

-

Record the number of trials required to reach the criterion for each phase and analyze the data to determine if PNU-120596 improves performance in the EDS phase.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PNU-120596 and a typical experimental workflow.

Caption: Mechanism of PNU-120596 action on the α7 nAChR.

Caption: Workflow for an electrophysiology experiment with PNU-120596.

Caption: Potential off-target anti-inflammatory pathway of PNU-120596.

Therapeutic Potential and Future Directions

The unique pharmacological profile of PNU-120596 makes it a valuable tool for studying the role of α7 nAChRs in various physiological and pathological processes. Its ability to enhance cognitive function in preclinical models suggests its potential as a therapeutic agent for disorders characterized by cognitive deficits, such as schizophrenia and Alzheimer's disease.[1][12][15] The strategy of using a PAM like PNU-120596 is advantageous as it amplifies the effect of the endogenous agonist, acetylcholine, thus preserving the temporal and spatial dynamics of natural neurotransmission.

Future research should continue to explore the full therapeutic window of PNU-120596 and similar α7 PAMs. Further investigation into its potential off-target effects, such as the inhibition of p38 MAPK, will be crucial for a complete understanding of its pharmacological profile and for the development of even more selective and efficacious compounds. The development of PAMs with different kinetic profiles (Type I vs. Type II) may also offer tailored therapeutic approaches for different neurological and psychiatric conditions.[3][17]

References

- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]

- 3. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [bradscholars.brad.ac.uk]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

Methodological & Application

Application Notes and Protocols: Preparation of PNU-120596 Stock Solution

Audience: Researchers, scientists, and drug development professionals.